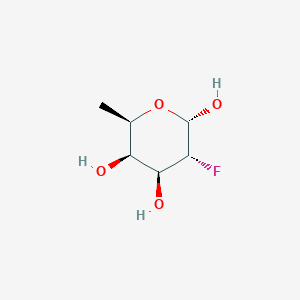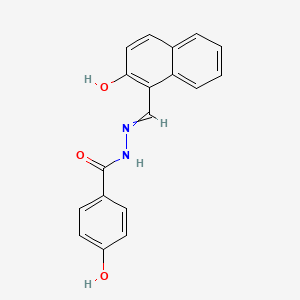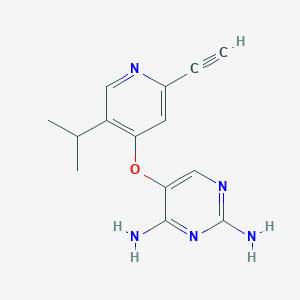
potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide is a complex chemical compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide involves multiple steps, each targeting the formation of specific functional groups. The process typically starts with the preparation of 5-chloro-4-hydroxy-1H-pyridin-2-one through chlorination and hydroxylation reactions. This intermediate is then reacted with 4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid under controlled conditions to form the triazine derivative. The final step involves the incorporation of 5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione and hydroxide to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
化学反応の分析
Types of Reactions
Potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis and medicinal chemistry.
Biology
In biology, the compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored for treating various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.
Industry
In industry, the compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Potassium;5-chloro-4-hydroxy-1H-pyridin-2-one: Shares the pyridinone structure but lacks the triazine and pyrimidine groups.
4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid: Contains the triazine structure but lacks the pyridinone and pyrimidine groups.
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione: Contains the pyrimidine structure but lacks the pyridinone and triazine groups.
Uniqueness
The uniqueness of potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide lies in its combination of multiple functional groups, which confer diverse chemical properties and potential applications. This compound’s ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile and valuable compound in scientific research and industrial applications.
特性
分子式 |
C17H17ClFKN6O10 |
|---|---|
分子量 |
558.9 g/mol |
IUPAC名 |
potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide |
InChI |
InChI=1S/C8H9FN2O3.C5H4ClNO2.C4H3N3O4.K.H2O/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;;/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,7,8,9);(H,8,9)(H2,5,6,7,10,11);;1H2/q;;;+1;/p-1 |
InChIキー |
VXQSPFOJRNKOHQ-UHFFFAOYSA-M |
正規SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(C(=CNC1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)O.[OH-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine](/img/structure/B11931967.png)
![N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B11931968.png)




![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)

![2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B11932027.png)
![2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11932031.png)

![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)

